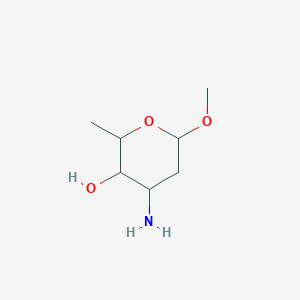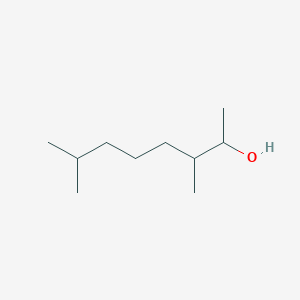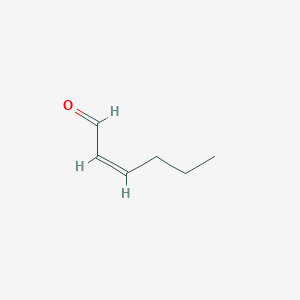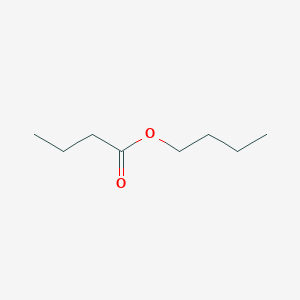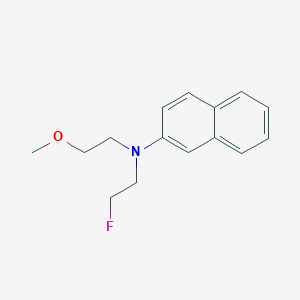
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as NFEEMA and is a derivative of 2-naphthylamine. The synthesis of NFEEMA is relatively simple and can be achieved through a few different methods.
作用機序
The mechanism of action of NFEEMA is not fully understood. However, studies have shown that NFEEMA can inhibit the activity of enzymes that are involved in cancer cell growth. Additionally, NFEEMA has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that NFEEMA can have a variety of biochemical and physiological effects. In addition to its anti-cancer and antioxidant properties, NFEEMA has been shown to have anti-inflammatory properties. Additionally, NFEEMA has been shown to have a protective effect on the liver, which may make it useful in the treatment of liver disease.
実験室実験の利点と制限
One of the advantages of using NFEEMA in lab experiments is its relative ease of synthesis. Additionally, NFEEMA has been shown to have a low toxicity profile, which makes it safer to use in lab experiments. However, one limitation of using NFEEMA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on NFEEMA. One area of research is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of NFEEMA. Finally, more research is needed to explore the potential use of NFEEMA in the treatment of other diseases such as liver disease and inflammatory disorders.
In conclusion, NFEEMA is a chemical compound that has been widely studied for its potential use in scientific research. Its synthesis is relatively simple, and it has been shown to have anti-cancer, antioxidant, and anti-inflammatory properties. While there are limitations to using NFEEMA in lab experiments, there are several future directions for research that could lead to new applications for this compound.
合成法
The synthesis of NFEEMA can be achieved through a few different methods. One of the most common methods is through the reaction of 2-naphthylamine with 2-fluoroethylamine and 2-methoxyethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
科学的研究の応用
NFEEMA has been studied for its potential use in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that NFEEMA has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, NFEEMA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
15314-55-3 |
|---|---|
製品名 |
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- |
分子式 |
C15H18FNO |
分子量 |
247.31 g/mol |
IUPAC名 |
N-(2-fluoroethyl)-N-(2-methoxyethyl)naphthalen-2-amine |
InChI |
InChI=1S/C15H18FNO/c1-18-11-10-17(9-8-16)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3 |
InChIキー |
MKNLLUJCQUUBOI-UHFFFAOYSA-N |
SMILES |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
正規SMILES |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
その他のCAS番号 |
15314-55-3 |
同義語 |
N-(2-Fluoroethyl)-N-(2-methoxyethyl)-2-naphthalenamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



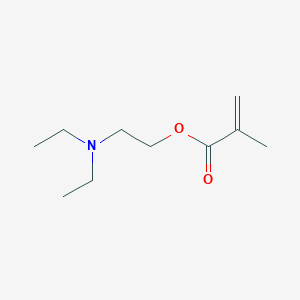
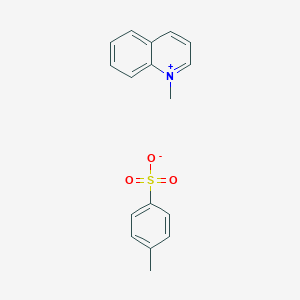
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
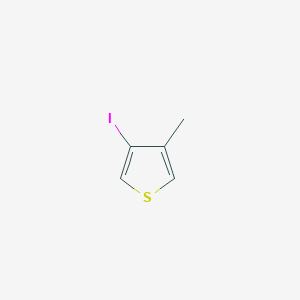
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
